Fischer's aldehyde
Overview
Description
Fischer’s aldehyde, also known as 2-(2,3-dihydro-1,3,3-trimethyl-1H-indole-2-ylidene)acetaldehyde, is an organic compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes an indole moiety linked to an aldehyde group. This compound is named after the renowned chemist Emil Fischer, who made substantial contributions to the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fischer’s aldehyde can be synthesized through the Fischer indole synthesis, a reaction that involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which undergoes a [3,3]-sigmatropic rearrangement to yield the indole product .
Industrial Production Methods: In industrial settings, Fischer’s aldehyde is typically produced by heating arylhydrazones of aldehydes or ketones in the presence of a protic or Lewis acid. Common acids used include hydrochloric acid, sulfuric acid, and polyphosphoric acid . The reaction is often carried out at elevated temperatures to ensure complete conversion to the desired product.
Chemical Reactions Analysis
Types of Reactions: Fischer’s aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed:
Oxidation: 2-(2,3-dihydro-1,3,3-trimethyl-1H-indole-2-ylidene)acetic acid.
Reduction: 2-(2,3-dihydro-1,3,3-trimethyl-1H-indole-2-ylidene)ethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Fischer’s aldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fischer’s aldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, while the indole moiety can participate in electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Similar structure but with a carboxaldehyde group at the 3-position.
2-(1H-indol-3-yl)acetaldehyde: Similar structure but with an indole moiety at the 3-position.
3-(2,3-dihydro-1H-indol-2-ylidene)propanal: Similar structure but with a propanal group instead of an acetaldehyde group.
Uniqueness: Fischer’s aldehyde is unique due to its specific substitution pattern and the presence of the indole moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
(2E)-2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCECACVNILMTRD-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-83-3 | |
Record name | Fischer's aldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetaldehyde, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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